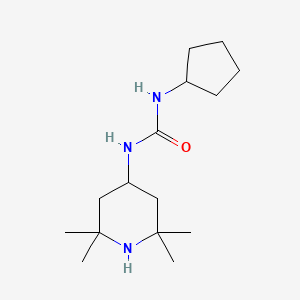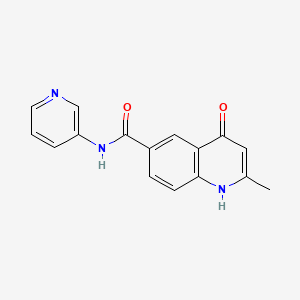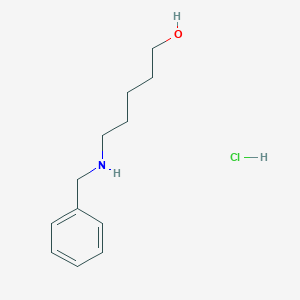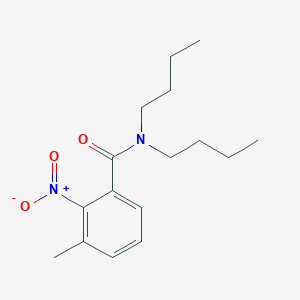
1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Übersicht
Beschreibung
1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group attached to a urea moiety, which is further substituted with a 2,2,6,6-tetramethylpiperidin-4-yl group. The unique structure of this compound imparts it with distinctive chemical and physical properties, making it valuable for diverse applications.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with free radicals and singlet oxygen .
Mode of Action
The compound’s mode of action involves capturing free radicals and quenching singlet oxygen . This suggests that it may act as an antioxidant or a radical scavenger, protecting cells from oxidative damage.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer . .
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves the reaction of cyclopentyl isocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and precise temperature control to optimize yield and purity.
-
Synthetic Route
Step 1: Preparation of cyclopentyl isocyanate.
Step 2: Reaction of cyclopentyl isocyanate with 2,2,6,6-tetramethylpiperidine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. Solvents like dichloromethane or toluene may be used to facilitate the reaction.
-
Industrial Production
Automated Reactors: Use of automated systems to control reaction parameters.
Temperature Control: Precise control of temperature to optimize yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature.
Products: Formation of oxidized derivatives, such as urea oxides.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound, such as amines.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has a wide range of applications in scientific research:
-
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Polymer Chemistry: Acts as a stabilizer in polymerization processes.
-
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
-
Medicine
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Therapeutic Applications: Studied for its potential therapeutic effects in various diseases.
-
Industry
Material Science: Utilized in the development of advanced materials with unique properties.
Agriculture: Investigated for its potential use in agrochemicals.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features.
1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: A thiourea derivative with comparable properties.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative used in polymer chemistry.
-
Uniqueness
Structural Features: The combination of cyclopentyl and tetramethylpiperidinyl groups imparts unique chemical properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs.
Applications: Offers a broader range of applications in various fields due to its unique structure.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-14(2)9-12(10-15(3,4)18-14)17-13(19)16-11-7-5-6-8-11/h11-12,18H,5-10H2,1-4H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAVIWVCIJPHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4769937.png)
![2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4769950.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B4769956.png)
![4-[[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B4769964.png)
![2-(3,5-dichloro-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4769966.png)
![3-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4769969.png)
![N-[3-(morpholin-4-yl)propyl]-4-(propan-2-yl)benzamide](/img/structure/B4769976.png)

![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B4769990.png)

![2-iodo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4770003.png)
![methyl 3-chloro-6-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4770011.png)

![4-tert-butyl-N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4770029.png)
